Cas no 1401668-65-2 ((R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)
(R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Chemical and Physical Properties
Names and Identifiers
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- (R)-3-[((s)-2-amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- (R)-Benzyl 3-((S)-2-amino-N-cyclopropylpropanamido)pyrrolidine-1-carboxylate
- AM97936
- (R)-3-[((S)-2-aminopropanyl)cyclopropylamino]pyrrolidine-1-carboxylic acid benzyl ester
- (R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
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- Inchi: 1S/C18H25N3O3/c1-13(19)17(22)21(15-7-8-15)16-9-10-20(11-16)18(23)24-12-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,19H2,1H3/t13-,16+/m0/s1
- InChI Key: QIUUAXIZZLEWAW-XJKSGUPXSA-N
- SMILES: O=C([C@H](C)N)N([C@H]1CN(C(=O)OCC2C=CC=CC=2)CC1)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 460
- Topological Polar Surface Area: 75.9
(R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 081675-500mg |
R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester |
1401668-65-2 | 500mg |
£755.00 | 2022-03-01 | ||
| Chemenu | CM502686-1g |
(R)-Benzyl3-((S)-2-amino-N-cyclopropylpropanamido)pyrrolidine-1-carboxylate |
1401668-65-2 | 97% | 1g |
$1499 | 2023-01-02 |
(R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on (R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Introduction to (R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester and CAS No. 1401668-65-2
The compound with the CAS number 1401668-65-2 and the product name (R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The detailed analysis of its chemical properties, synthesis methods, and emerging research applications provides a comprehensive understanding of its significance in modern pharmaceutical science.
The molecular structure of (R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a testament to the ingenuity of synthetic chemists. It consists of a pyrrolidine core substituted with a benzyl ester group, an amino group linked to a cyclopropyl moiety, and an additional amino group connected to a 2-amino-propionyl side chain. This complex arrangement not only contributes to the compound's unique physicochemical properties but also opens up numerous possibilities for further functionalization and derivatization.
In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of (R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, particularly the (R) configuration at the pyrrolidine ring, plays a crucial role in its biological activity. The presence of the (S)-2-amino-propionyl group further enhances its chiral purity, making it an attractive candidate for enantioselective synthesis and drug development.
The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl ester group, and the attachment of the cyclopropyl and amino side chains. Advanced synthetic techniques such as asymmetric hydrogenation and stereoselective reactions have been employed to achieve high yields and enantiomeric purity. These methodologies are critical in ensuring that the final product meets the stringent requirements of pharmaceutical applications.
One of the most compelling aspects of (R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is its potential as a building block for more complex drug molecules. Its versatile structure allows for further modifications, enabling researchers to explore new therapeutic avenues. For instance, it can be used as a precursor in the synthesis of protease inhibitors, which are widely used in the treatment of infectious diseases and cancer. The benzyl ester group can be readily hydrolyzed to introduce other functional groups, while the pyrrolidine core provides a stable scaffold for further chemical manipulation.
Current research is focusing on exploring the pharmacological properties of derivatives of this compound. Studies have shown that modifications to the cyclopropyl and amino side chains can significantly alter biological activity. For example, replacing one of the amino groups with a hydroxymethyl or carboxylic acid moiety can enhance binding affinity to specific target proteins. These findings highlight the importance of structure-activity relationships in drug design and underscore the potential of (R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester as a lead compound.
Additionally, computational modeling and molecular dynamics simulations have been employed to predict how this compound interacts with biological targets. These studies provide valuable insights into its binding mechanism and help in designing more effective derivatives. By integrating experimental data with computational approaches, researchers can accelerate the drug discovery process and identify promising candidates for further development.
The role of this compound in medicinal chemistry extends beyond its use as a synthetic intermediate. It has also been investigated for its potential therapeutic effects in various diseases. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory, antiviral, and anticancer properties. These findings are particularly exciting given the increasing demand for novel therapeutic agents that can address unmet medical needs.
In conclusion, (R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, with CAS number 1401668-65-2, represents a significant advancement in chemical and pharmaceutical research. Its complex molecular structure, chiral purity, and synthetic versatility make it an invaluable tool for drug development. As research continues to uncover new applications and derivatives, this compound is poised to play a crucial role in shaping the future of medicinal chemistry.
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